4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a ribofuranosyl group attached to a triazolopyridine scaffold. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridines, have been reported to have a wide range of pharmacological properties . They are part of anxiolytic drugs and a drug for the treatment of pulmonary hypertension . They also show activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have shown significant biomedical applications . They have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and for the treatment of Parkinson’s disease .
Biochemical Pathways
Related compounds have been reported to have significant effects on various biological systems .
Result of Action
Similar compounds have demonstrated good to moderate anticancer activity, most of the compounds show activity against renal cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one typically involves the condensation of a ribofuranosyl derivative with a triazolopyridine precursor. One common method involves the use of a ribofuranosyl halide, which reacts with a triazolopyridine under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds share a similar triazolopyridine scaffold but differ in the substitution pattern and biological activities.
Imidazo[4,5-b]pyridines: These compounds have a similar heterocyclic structure but contain an imidazole ring instead of a triazole ring.
The uniqueness of this compound lies in its specific ribofuranosyl substitution, which imparts distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-b]pyridin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-3-5-7(17)8(18)10(19-5)14-6(16)2-1-4-9(14)12-13-11-4/h1-2,5,7-8,10,15,17-18H,3H2,(H,11,12,13)/t5-,7-,8-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJMHPHGOOTALN-VPCXQMTMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C2=NNN=C21)C3C(C(C(O3)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)N(C2=NNN=C21)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.